tert-Butyl (R)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate
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Overview
Description
tert-Butyl ®-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable and effective protecting group.
Preparation Methods
The synthesis of tert-Butyl ®-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement to form an isocyanate derivative. The isocyanate is then trapped by an amine to form the carbamate . Industrial production methods often utilize similar synthetic routes but may involve different catalysts and reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
tert-Butyl ®-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents like alkoxides or amines.
Scientific Research Applications
tert-Butyl ®-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving carbamates.
Mechanism of Action
The mechanism of action of tert-Butyl ®-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, making the carbamate stable under various reaction conditions. The compound can be cleaved under acidic conditions, releasing the free amine and tert-butyl alcohol. This cleavage is facilitated by the formation of a stable tert-butyl carbocation .
Comparison with Similar Compounds
Similar compounds to tert-Butyl ®-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate include:
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
®-3-(Boc-amino)piperidine: Another carbamate used as a protecting group for amines.
tert-Butyl ®-piperidin-3-ylcarbamate: A related compound with a different amine structure.
The uniqueness of tert-Butyl ®-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate lies in its specific structure, which provides unique steric and electronic properties, making it particularly effective in certain synthetic applications.
Properties
Molecular Formula |
C14H24F2N2O2 |
---|---|
Molecular Weight |
290.35 g/mol |
IUPAC Name |
tert-butyl N-[(4R)-2,2-difluoro-8-azaspiro[4.5]decan-4-yl]carbamate |
InChI |
InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-10-8-14(15,16)9-13(10)4-6-17-7-5-13/h10,17H,4-9H2,1-3H3,(H,18,19)/t10-/m1/s1 |
InChI Key |
NIEVTJVHKAWSLT-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC(CC12CCNCC2)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC12CCNCC2)(F)F |
Origin of Product |
United States |
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